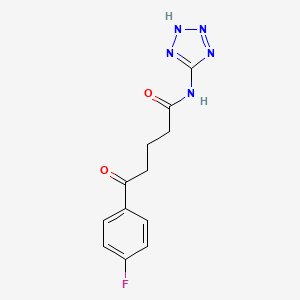
4-(Aminomethyl)-1-(6-chloroquinolin-4-yl)piperidin-4-ol dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Aminomethyl)-1-(6-chloroquinolin-4-yl)piperidin-4-ol dihydrochloride is a synthetic organic compound that features a quinoline moiety, a piperidine ring, and an aminomethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-1-(6-chloroquinolin-4-yl)piperidin-4-ol dihydrochloride typically involves multiple steps:
Formation of the Quinoline Moiety: The quinoline ring can be synthesized through various methods, such as the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Introduction of the Chlorine Atom: Chlorination of the quinoline ring can be achieved using reagents like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).
Formation of the Piperidine Ring: The piperidine ring can be synthesized via hydrogenation of pyridine derivatives or through cyclization reactions involving appropriate precursors.
Attachment of the Aminomethyl Group: The aminomethyl group can be introduced through reductive amination reactions using formaldehyde and a suitable amine.
Final Assembly: The final compound is obtained by coupling the quinoline and piperidine moieties, followed by purification and conversion to the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound would involve scaling up the synthetic routes mentioned above, optimizing reaction conditions for higher yields, and ensuring purity through rigorous quality control measures.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed on the quinoline ring using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom on the quinoline ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: KMnO4, CrO3
Reducing Agents: NaBH4, LiAlH4
Nucleophiles: Amines, thiols
Major Products
Oxidation Products: Oxidized derivatives of the piperidine ring
Reduction Products: Reduced quinoline derivatives
Substitution Products: Substituted quinoline derivatives
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential, particularly in the treatment of infectious diseases or as an anticancer agent.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of 4-(Aminomethyl)-1-(6-chloroquinolin-4-yl)piperidin-4-ol dihydrochloride would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The quinoline moiety could play a crucial role in its binding affinity and specificity.
相似化合物的比较
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Hydroxychloroquine: Another antimalarial drug with an additional hydroxyl group.
Piperidine Derivatives: Compounds with similar piperidine rings, used in various therapeutic applications.
Uniqueness
4-(Aminomethyl)-1-(6-chloroquinolin-4-yl)piperidin-4-ol dihydrochloride is unique due to the combination of its structural features, which may confer distinct biological activities and therapeutic potential compared to other similar compounds.
属性
分子式 |
C15H20Cl3N3O |
|---|---|
分子量 |
364.7 g/mol |
IUPAC 名称 |
4-(aminomethyl)-1-(6-chloroquinolin-4-yl)piperidin-4-ol;dihydrochloride |
InChI |
InChI=1S/C15H18ClN3O.2ClH/c16-11-1-2-13-12(9-11)14(3-6-18-13)19-7-4-15(20,10-17)5-8-19;;/h1-3,6,9,20H,4-5,7-8,10,17H2;2*1H |
InChI 键 |
HDNIABVYPJPKPU-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCC1(CN)O)C2=C3C=C(C=CC3=NC=C2)Cl.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




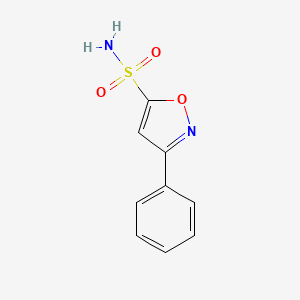

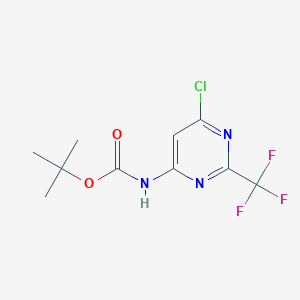
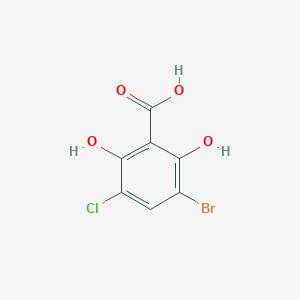
![6-Phenylspiro[3.3]heptan-2-one](/img/structure/B13505763.png)
![1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-3-amine](/img/structure/B13505764.png)
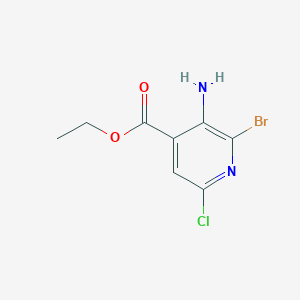
![2-Oxa-5,8-diazaspiro[3.5]nonan-6-one](/img/structure/B13505771.png)
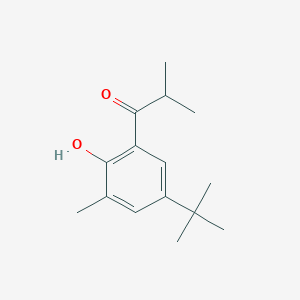
![tert-butyl N-[(1R)-1-cyclohexylethyl]carbamate](/img/structure/B13505789.png)

